molecular formula C13H18N2 B13338440 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine

1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine

Cat. No.: B13338440
M. Wt: 202.30 g/mol
InChI Key: XUKLOSSROGRPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydropyridine ring substituted with a benzyl group and a methyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an appropriate benzylamine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. For example, the reaction of benzylamine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired tetrahydropyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into fully saturated amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines.

Scientific Research Applications

1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain.

Comparison with Similar Compounds

    1-Benzyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

Uniqueness: 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other tetrahydropyridine derivatives.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-benzyl-3-methyl-3,6-dihydro-2H-pyridin-5-amine

InChI

InChI=1S/C13H18N2/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-7,11H,8-10,14H2,1H3

InChI Key

XUKLOSSROGRPBS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=C1)N)CC2=CC=CC=C2

Origin of Product

United States

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